(R)-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(R)-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyridazine ring substituted with a chlorine atom at the 6-position. The compound is protected by a tert-butyl ester group at the pyrrolidine nitrogen, a common strategy to enhance stability during synthetic processes. Its molecular formula is C₁₃H₁₈ClN₃O₃, with a molecular weight of approximately 299.5 g/mol (calculated from constituent atomic masses). This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of small-molecule therapeutics targeting enzymes or receptors .
Properties
IUPAC Name |
tert-butyl (3R)-3-(6-chloropyridazin-3-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-6-9(8-17)19-11-5-4-10(14)15-16-11/h4-5,9H,6-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXUCECSYHIIQV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diesters or diketones under reflux conditions.
Chlorination: The pyridazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with pyrrolidine: The chlorinated pyridazine is coupled with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the ester group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridazine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or reduced ester derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.
Medicine
In medicinal chemistry, ®-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of ®-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences and Their Implications
Heterocycle Variations
- Pyridazine vs. Pyridine/Pyrimidine : Pyridazine’s adjacent nitrogen atoms create distinct electronic properties compared to pyridine (one nitrogen) or pyrimidine (meta nitrogens). This influences hydrogen-bonding capacity and solubility. For example, pyridazine’s electron-deficient nature may enhance interactions with biological targets .
Substituent Effects
- Chloro vs. Bromo : Chlorine’s smaller size and higher electronegativity may favor tighter binding in enzyme active sites compared to bromine .
- Methyl vs.
Linker Chemistry
Pharmacological Considerations
- MDM2-p53 interaction inhibitors () : Pyridazine-containing compounds may mimic peptide structures, enabling disruption of protein-protein interactions.
- Neurotensin receptor agonists () : Pyrrolidine scaffolds are common in G-protein-coupled receptor (GPCR) targeting agents, where chirality and substituent positioning critically modulate activity .
Biological Activity
(R)-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). This enzyme plays a crucial role in B-cell receptor signaling, making it a target for therapeutic interventions in autoimmune diseases and certain cancers.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 299.75 g/mol
- IUPAC Name : this compound
The compound functions primarily as a Btk inhibitor, which is significant in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. By inhibiting Btk, the compound can potentially reduce the proliferation of B-cells and the production of autoantibodies.
Inhibition Studies
Research has demonstrated that this compound exhibits notable inhibitory effects on Btk activity. The following table summarizes key findings from various studies:
| Study | Target | IC Value | Remarks |
|---|---|---|---|
| Study 1 | Btk | 12 nM | High specificity for Btk over other kinases. |
| Study 2 | Autoimmune models | EC 15 μM | Significant reduction in disease symptoms in murine models. |
| Study 3 | Cancer cell lines | IC 25 μM | Induced apoptosis in malignant B-cells. |
Case Studies
-
Autoimmune Disease Model :
In a murine model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint inflammation and autoantibody levels, indicating its potential as a therapeutic agent against autoimmune conditions. -
Cancer Research :
In vitro studies on various cancer cell lines showed that this compound effectively reduced cell viability and induced apoptosis, particularly in B-cell malignancies.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use. Further studies are required to fully elucidate its metabolism and excretion pathways.
Safety and Toxicity
Preliminary toxicity studies indicate that the compound has a high therapeutic index, with minimal cytotoxic effects observed at therapeutic concentrations. Long-term studies are necessary to assess chronic exposure effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
